2-(2-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one 2-(2-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Brand Name: Vulcanchem
CAS No.: 499141-68-3
VCID: VC0485288
InChI: InChI=1S/C21H30N2O/c1-4-10-20-12-22-14-21(11-5-2,19(20)24)15-23(13-20)18(22)17-9-7-6-8-16(17)3/h6-9,18H,4-5,10-15H2,1-3H3
SMILES: CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4C)CCC
Molecular Formula: C21H30N2O
Molecular Weight: 326.5g/mol

2-(2-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

CAS No.: 499141-68-3

Main Products

VCID: VC0485288

Molecular Formula: C21H30N2O

Molecular Weight: 326.5g/mol

2-(2-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one - 499141-68-3

CAS No. 499141-68-3
Product Name 2-(2-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Molecular Formula C21H30N2O
Molecular Weight 326.5g/mol
IUPAC Name 2-(2-methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Standard InChI InChI=1S/C21H30N2O/c1-4-10-20-12-22-14-21(11-5-2,19(20)24)15-23(13-20)18(22)17-9-7-6-8-16(17)3/h6-9,18H,4-5,10-15H2,1-3H3
Standard InChIKey XHXSKYVMJXWTFR-UHFFFAOYSA-N
SMILES CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4C)CCC
Canonical SMILES CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4C)CCC
PubChem Compound 709451
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator